Bienvenue dans la boutique en ligne BenchChem!

Methyl 6-hydroxybenzofuran-2-carboxylate

Organic Synthesis Process Chemistry HDAC Inhibitor Intermediate

Methyl 6-hydroxybenzofuran-2-carboxylate (CAS 182747-75-7) is a benzofuran-2-carboxylate derivative featuring a free phenolic hydroxyl group at the C-6 position and a methyl ester at C-2. With a molecular formula of C₁₀H₈O₄ and molecular weight of 192.17 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C10H8O4
Molecular Weight 192.17
CAS No. 182747-75-7
Cat. No. B2406140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxybenzofuran-2-carboxylate
CAS182747-75-7
Molecular FormulaC10H8O4
Molecular Weight192.17
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(O1)C=C(C=C2)O
InChIInChI=1S/C10H8O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5,11H,1H3
InChIKeyQWFLVOPCTQNVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-hydroxybenzofuran-2-carboxylate (CAS 182747-75-7): A Differentiated C-6 Functionalized Benzofuran Scaffold for Precision Synthesis


Methyl 6-hydroxybenzofuran-2-carboxylate (CAS 182747-75-7) is a benzofuran-2-carboxylate derivative featuring a free phenolic hydroxyl group at the C-6 position and a methyl ester at C-2 . With a molecular formula of C₁₀H₈O₄ and molecular weight of 192.17 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis . Its dual functionality—the hydrogen-bond-donating 6-OH group and the electrophilic methyl ester—enables regioselective derivatization strategies that are inaccessible to non-hydroxylated or O-alkylated benzofuran-2-carboxylate analogs. The compound has been specifically employed as a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other bioactive benzofuran derivatives [1].

Methyl 6-hydroxybenzofuran-2-carboxylate vs. Generic Benzofuran-2-carboxylates: Why Substituent Position and Ester Selection Govern Synthetic Utility and Biological Performance


Generic benzofuran-2-carboxylate analogs cannot substitute for methyl 6-hydroxybenzofuran-2-carboxylate because the C-6 hydroxyl group fundamentally alters both physicochemical properties and chemical reactivity, while the methyl ester determines hydrolytic stability and downstream conjugation potential. Removing the 6-OH group (as in methyl benzofuran-2-carboxylate, CAS 1646-27-1) eliminates hydrogen-bond-donor capacity, reducing topological polar surface area (TPSA) and altering solubility and target engagement profiles . Replacing the methyl ester with the free carboxylic acid (as in 6-hydroxybenzofuran-2-carboxylic acid, CAS 334022-87-6) further shifts lipophilicity—lowering the estimated logP by approximately 0.5 units—and changes ionization behavior under physiological conditions, impacting membrane permeability and formulation strategy . Critically, structure-activity relationship (SAR) studies on 6-hydroxybenzofuran derivatives have demonstrated that the free C-6 hydroxyl group is essential for antibacterial activity; its methylation or deletion abolishes potency against methicillin-resistant Staphylococcus aureus (MRSA) [1]. These non-interchangeable features mean that procurement decisions based solely on the benzofuran-2-carboxylate core—without verifying the C-6 substitution and ester identity—risk selecting a compound with measurably divergent reactivity, bioactivity, and formulation behavior.

Methyl 6-hydroxybenzofuran-2-carboxylate (CAS 182747-75-7) Quantitative Differentiation Evidence vs. Closest Analogs


Patented Synthetic Route Delivers 86% Isolated Yield – Enabling Reproducible Multi-Gram Procurement Specifications

Methyl 6-hydroxybenzofuran-2-carboxylate is synthesized via palladium-catalyzed hydrogenation of a precursor in methanol, affording the product as a white solid in 86% isolated yield after simple filtration and evaporation . This yield, reported in patent WO2005/030704 A1, compares favorably with typical cyclization-based benzofuran-2-carboxylate syntheses that often report yields between 50–70% for non-optimized routes [1]. The high yield, combined with straightforward workup (no chromatographic purification required), makes this compound a procurement-reliable building block. In contrast, the free acid analog (6-hydroxybenzofuran-2-carboxylic acid, CAS 334022-87-6) is not directly accessible via this route and requires an additional saponification step, introducing further yield loss and purification burden [1].

Organic Synthesis Process Chemistry HDAC Inhibitor Intermediate

Lipophilicity Advantage: XLogP of 2.2 for the Methyl Ester vs. 1.69 (log Kow) for the Free Acid – Impact on Membrane Partitioning and Extraction Behavior

The computed XLogP of methyl 6-hydroxybenzofuran-2-carboxylate is 2.2, placing it in a lipophilicity range favorable for passive membrane permeation . In contrast, the corresponding free acid—6-hydroxybenzofuran-2-carboxylic acid (CAS 334022-87-6)—has an estimated log Kow of 1.69 , representing a ΔlogP of approximately 0.5 units. This difference corresponds to a theoretical ~3.2-fold higher octanol-water partition coefficient for the methyl ester, which is relevant for extraction efficiency in organic synthesis workups and for predicting blood-brain barrier penetration in CNS-targeted programs. The topological polar surface area (TPSA) of the methyl ester is 59.7 Ų, whereas the free acid carries a TPSA of approximately 77–80 Ų (due to the additional acidic proton), a measurable difference that impacts passive permeability classification .

Physicochemical Properties Drug Design Formulation

The C-6 Free Hydroxyl Group Is Essential for Antibacterial Activity: SAR Evidence from 3-Substituted-Imine-6-Hydroxy-Benzofuran Derivatives Against MRSA

Structure-activity relationship studies on 3-substituted-imine-6-hydroxy-benzofuran derivatives demonstrated that the free hydroxyl group at the C-6 position is essential for antibacterial activity [1]. Compounds retaining the C-6 OH group exhibited MIC₈₀ values of 12.5–25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to the positive control ceftazidime. In contrast, derivatives in which the C-6 hydroxyl was methylated or absent showed markedly reduced or abolished antibacterial potency. This SAR finding establishes that methyl 6-hydroxybenzofuran-2-carboxylate, by virtue of its free C-6 OH, retains the critical pharmacophoric element necessary for downstream antibacterial benzofuran derivatization—a property that methyl benzofuran-2-carboxylate (CAS 1646-27-1, lacking the 6-OH) and 6-methoxybenzofuran-2-carboxylate analogs fundamentally lack.

Antibacterial MRSA Structure-Activity Relationship

Procurement-Ready Identity: Documented ¹H NMR, Purity Specification (≥95%), and Commercial Availability with Full Analytical Characterization

Methyl 6-hydroxybenzofuran-2-carboxylate is commercially available with a minimum purity specification of 95% (HPLC) and full analytical documentation including ¹H NMR, MS, and HPLC . The ¹H NMR spectrum (DMSO-d₆) shows diagnostic peaks at δ 10.07 (s, 1H, 6-OH), 7.63 (s, 1H, H-3), 7.56 (d, J=8.0 Hz, 1H, H-4), 6.98 (s, 1H, H-7), 6.84 (d, J=9.0 Hz, 1H, H-5), and 3.84 (s, 3H, CO₂CH₃), providing unambiguous structural confirmation . By comparison, several closely related analogs such as 6-hydroxybenzofuran-2-carboxylic acid (CAS 334022-87-6) are less commonly stocked with full analytical data packages from primary vendors, increasing the procurement burden for laboratories requiring GLP-grade characterized starting materials .

Quality Control Procurement Analytical Characterization

Methyl 6-hydroxybenzofuran-2-carboxylate (CAS 182747-75-7): Evidence-Based Application Scenarios Where the 6-OH Methyl Ester Outperforms Generic Analogs


HDAC Inhibitor Medicinal Chemistry Programs Requiring a C-6 Hydroxyl Handle for Regioselective Derivatization

The compound serves as a key synthetic intermediate in the preparation of histone deacetylase (HDAC) inhibitors, as documented in patent WO2005/030704 A1 [1]. The C-6 hydroxyl group provides a nucleophilic handle for regioselective O-alkylation or O-acylation, while the C-2 methyl ester can be independently hydrolyzed to the carboxylic acid for further amide coupling. This orthogonal reactivity cannot be achieved with methyl benzofuran-2-carboxylate (CAS 1646-27-1), which lacks the C-6 OH, or with 6-hydroxybenzofuran-2-carboxylic acid (CAS 334022-87-6), which requires protection/deprotection strategies due to the free acid at C-2. The 86% isolated yield reported for this compound supports its procurement for multi-step medicinal chemistry campaigns where intermediate cost-of-goods is a budget consideration.

Antibacterial Benzofuran SAR Exploration Targeting MRSA and Gram-Positive Pathogens

Based on class-level SAR evidence demonstrating that the C-6 free hydroxyl group is essential for antibacterial activity against MRSA (MIC₈₀ = 12.5–25 μg/mL for active 6-hydroxybenzofuran derivatives) [2], methyl 6-hydroxybenzofuran-2-carboxylate is the appropriate starting scaffold for antibacterial benzofuran libraries. Procurement of the non-hydroxylated analog (methyl benzofuran-2-carboxylate) or the 6-methoxy variant would yield derivatives predicted to be inactive, wasting synthesis resources. The methyl ester provides a convenient handle for subsequent diversification (amide formation, reduction, or hydrolysis) after the benzofuran core has been further elaborated at C-3 or C-5.

Physicochemical Property Optimization in CNS Drug Discovery: Balancing logP and TPSA Through Strategic Methyl Ester Selection

With a computed XLogP of 2.2 and TPSA of 59.7 Ų , methyl 6-hydroxybenzofuran-2-carboxylate resides in a physicochemical space that is permissive for CNS drug candidates (typically requiring logP 2–5 and TPSA < 90 Ų). Its lipophilicity advantage over the free acid (ΔlogP ≈ 0.5) positions it as the preferred intermediate when designing brain-penetrant benzofuran derivatives, as the methyl ester improves passive membrane permeability while retaining the hydrogen-bond-donating C-6 OH for target engagement. This differential is relevant for CNS programs where the carboxylic acid analog would require a separate prodrug strategy to achieve adequate brain exposure.

Analytical Method Development and Reference Standard Procurement for Benzofuran-Related Substance Testing

The compound's fully characterized identity—including published ¹H NMR assignments (10.07 ppm for 6-OH; 3.84 ppm for CO₂CH₃) and commercial availability at ≥95% purity with HPLC, LC-MS, and NMR documentation —makes it suitable as a reference standard for analytical method development. Laboratories developing HPLC or UPLC methods for benzofuran-containing active pharmaceutical ingredients (APIs) can procure this compound as a characterized system suitability standard or process impurity marker, leveraging its well-defined spectral signature and documented purity specification to reduce method validation timelines.

Quote Request

Request a Quote for Methyl 6-hydroxybenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.